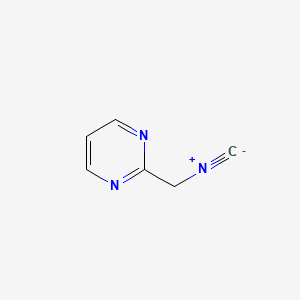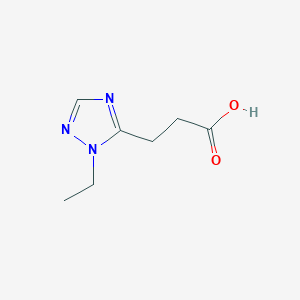
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a variety of methods, including the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a reaction with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.
Cell Signaling Pathways: The compound may modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure with a benzoic acid group instead of propanoic acid.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains a tetrazole ring in addition to the triazole ring.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains additional nitro groups and a pyrazole ring.
Uniqueness
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid is unique due to its specific combination of the triazole ring and propanoic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(2-ethyl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-10-6(8-5-9-10)3-4-7(11)12/h5H,2-4H2,1H3,(H,11,12) |
Clave InChI |
OJKATBXIZHVJJE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



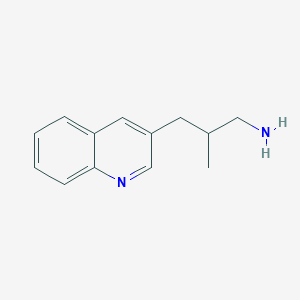
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)

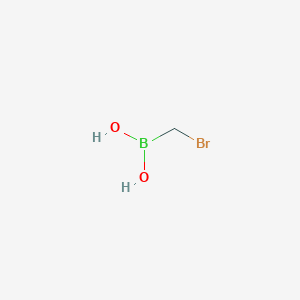
aminehydrochloride](/img/structure/B13572584.png)
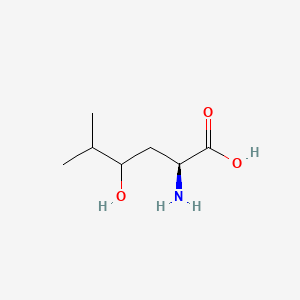
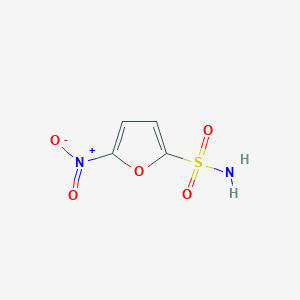
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

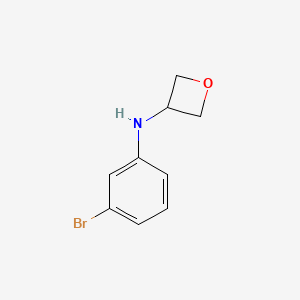

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
